2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers
CAS No.: 2613383-08-5
Cat. No.: VC11537903
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2613383-08-5 |
|---|---|
| Molecular Formula | C9H17ClN2O |
| Molecular Weight | 204.70 g/mol |
| IUPAC Name | 2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2,7-naphthyridin-1-one;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h7-8,10H,2-6H2,1H3;1H |
| Standard InChI Key | BJEAAGBCFUCCSZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2CCNCC2C1=O.Cl |
Introduction
2-Methyl-decahydro-2,7-naphthyridin-1-one hydrochloride is a chemical compound that exists as a mixture of diastereomers. This compound is a derivative of the naphthyridine family, which is known for its diverse applications in pharmaceuticals and organic chemistry. The hydrochloride form indicates that it is a salt, typically used to enhance solubility or stability in aqueous solutions.
Synthesis and Preparation
The synthesis of 2-methyl-decahydro-2,7-naphthyridin-1-one typically involves the condensation of appropriate precursors, such as amino acids or amines, with suitable aldehydes or ketones. The specific conditions and reagents used can influence the yield and purity of the product. The hydrochloride salt is usually prepared by reacting the base with hydrochloric acid in a solvent like ethanol or methanol.
Applications and Research Findings
While specific applications of 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride are not widely documented, compounds within the naphthyridine family have been explored for their potential in pharmaceuticals, particularly in areas such as antimicrobial activity and neurological disorders. The mixture of diastereomers may affect the compound's biological activity and pharmacokinetics.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Antimicrobial agents, neurological treatments |
| Organic Chemistry | Synthesis of complex heterocycles |
Safety and Handling
2-Methyl-decahydro-2,7-naphthyridin-1-one hydrochloride is known to cause skin and eye irritation. Proper handling requires protective equipment, including gloves and goggles. It is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume